(2E)-3-(2-bromo-4-methylphenyl)acrylic acid
CAS No.: 66192-29-8
Cat. No.: VC1993960
Molecular Formula: C10H9BrO2
Molecular Weight: 241.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66192-29-8 |
|---|---|
| Molecular Formula | C10H9BrO2 |
| Molecular Weight | 241.08 g/mol |
| IUPAC Name | (E)-3-(2-bromo-4-methylphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C10H9BrO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+ |
| Standard InChI Key | RAVBNEMTZQOKCD-SNAWJCMRSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)/C=C/C(=O)O)Br |
| SMILES | CC1=CC(=C(C=C1)C=CC(=O)O)Br |
| Canonical SMILES | CC1=CC(=C(C=C1)C=CC(=O)O)Br |
Introduction
Physicochemical Properties
The physicochemical properties of (2E)-3-(2-bromo-4-methylphenyl)acrylic acid are crucial for understanding its behavior in various chemical and biological systems. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of (2E)-3-(2-bromo-4-methylphenyl)acrylic acid
The molecular structure features a carboxylic acid group (-COOH) that can participate in hydrogen bonding and acid-base reactions. The presence of the bromine atom at the ortho position provides a reactive site for various transformations, particularly palladium-catalyzed coupling reactions. The double bond in the acrylic acid moiety (C=C) can undergo addition reactions, while the methyl group contributes to the electronic properties and hydrophobicity of the molecule .
Structural Characteristics
Stereochemistry
The "(2E)" designation in the name indicates that the compound has the E configuration (trans) around the C=C double bond in the acrylic acid side chain. This stereochemical feature is important for its reactivity and potential biological interactions . The E configuration is more thermodynamically stable than the Z (cis) isomer due to reduced steric hindrance between the phenyl ring and the carboxylic acid group.
Molecular Structure
The compound consists of three key structural components:
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A 2-bromo-4-methylphenyl ring
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A trans-configured carbon-carbon double bond
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A carboxylic acid functional group
These structural elements create a molecule with multiple reactive sites that can be selectively modified in various synthetic transformations .
Applications and Research Significance
Organic Synthesis Applications
(2E)-3-(2-bromo-4-methylphenyl)acrylic acid serves as a valuable intermediate in organic synthesis due to its versatile functional groups:
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Building Block for Complex Molecules: The compound can be utilized as a precursor for more complex structures through various transformations of the carboxylic acid group, the bromine atom, and the carbon-carbon double bond.
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Palladium-Catalyzed Coupling Reactions: The bromine atom at the ortho position makes it an excellent substrate for cross-coupling reactions such as Suzuki, Stille, and Heck reactions, which are widely used in pharmaceutical and materials science research .
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Functional Group Transformations: The carboxylic acid group can undergo esterification, amidation, and reduction reactions to produce derivatives with modified properties .
Research on (2E)-3-(2-bromo-4-methylphenyl)acrylic acid highlights its potential in organic synthesis and medicinal chemistry. Its unique structural features make it valuable for the preparation of compounds with potential biological activities.
Comparison with Related Compounds
Understanding the relationship between (2E)-3-(2-bromo-4-methylphenyl)acrylic acid and structurally similar compounds provides valuable context for its chemical behavior and potential applications.
Structural Analogs
Several related compounds appear in the literature, including:
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3-(2,6-dimethoxy-4-methylphenyl)acrylic acid: Features methoxy groups instead of bromine, potentially affecting solubility and hydrogen bonding capabilities .
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2-Methyl-3-(3-methylphenyl)acrylic acid: Contains a methyl group at the alpha position of the acrylic acid and lacks the bromine atom, resulting in different reactivity patterns .
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(E)-3-Bromo-2-methyl-acrylic acid methyl ester: Contains the bromine on the acrylic acid portion rather than the phenyl ring, demonstrating how positional isomerism affects properties .
Comparative Properties
The position and nature of substituents on the phenyl ring and acrylic acid moiety significantly influence the physical, chemical, and potential biological properties of these compounds. For instance, the presence of the bromine atom at the ortho position in (2E)-3-(2-bromo-4-methylphenyl)acrylic acid likely affects its crystal packing, reactivity, and molecular conformation compared to non-brominated analogs .
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